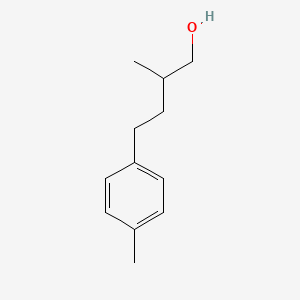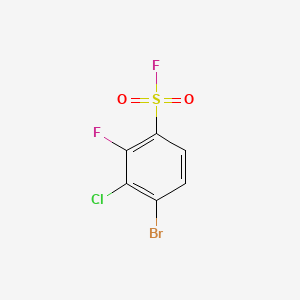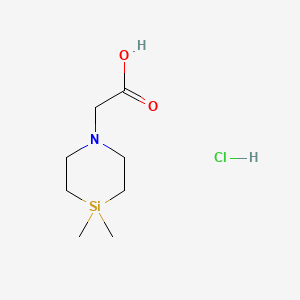
rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans: is a complex organic compound characterized by its unique cyclopropane ring structure. This compound is notable for its stereochemistry, with specific configurations at the 1 and 2 positions of the cyclopropane ring. The presence of methylidene and dicarboxylate groups further adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclopropanation of a suitable diene precursor, followed by functional group modifications to introduce the methylidene and dicarboxylate groups. Reaction conditions often include the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dicarboxylate groups to alcohols or other reduced forms.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways, particularly those involving cyclopropane-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans involves its interaction with molecular targets such as enzymes or receptors. The specific configuration of the compound allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes that utilize or modify cyclopropane-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-dimethylcyclopropane-1,2-dicarboxylate: Lacks the methylidene group, resulting in different reactivity and applications.
3-methylidenecyclopropane-1,2-dicarboxylate:
Uniqueness
rac-1,2-dimethyl(1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate,trans is unique due to its specific stereochemistry and the presence of both methylidene and dicarboxylate groups. This combination of features makes it a valuable compound for studying stereochemical effects and for use in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H10O4 |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
dimethyl (1R,2R)-3-methylidenecyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C8H10O4/c1-4-5(7(9)11-2)6(4)8(10)12-3/h5-6H,1H2,2-3H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
BBYRCAPYYSBUQL-WDSKDSINSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@H](C1=C)C(=O)OC |
Kanonische SMILES |
COC(=O)C1C(C1=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


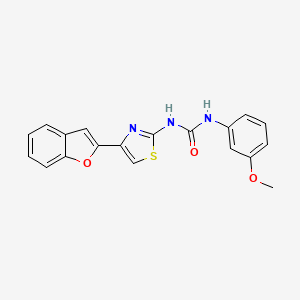
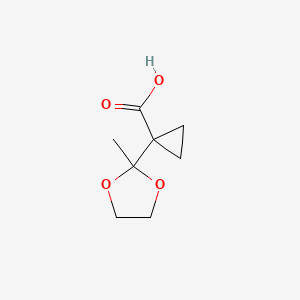
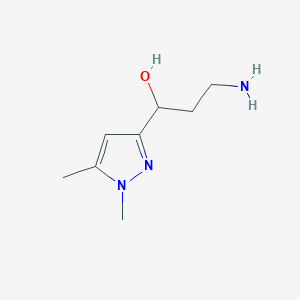
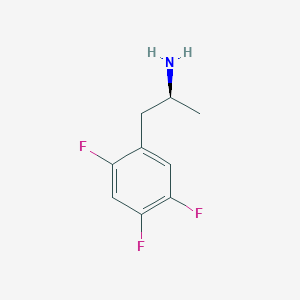
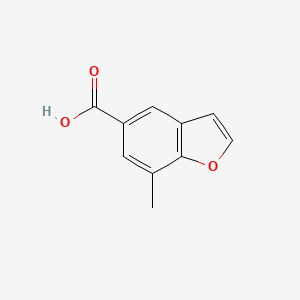
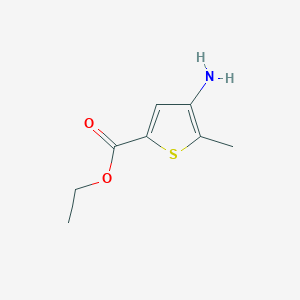
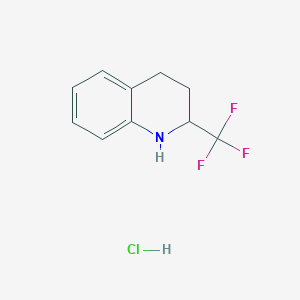

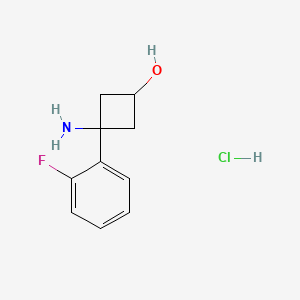
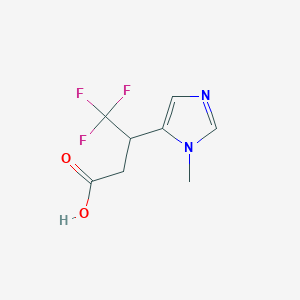
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
